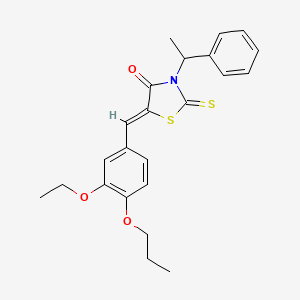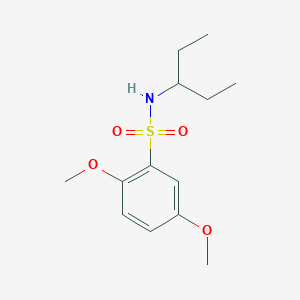![molecular formula C16H18N6O B5273403 N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide](/img/structure/B5273403.png)
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . This could include studies to optimize its synthesis, investigations of its reactivity and mechanism of action, and evaluations of its efficacy and safety in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Formation of the triazole ring: This step involves the cyclization of the alkylated pyrazole with an azide compound under thermal or catalytic conditions.
Amidation: The final step is the formation of the carboxamide group by reacting the triazole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide: shares similarities with other triazole derivatives such as fluconazole and itraconazole, which are used as antifungal agents.
Pyrazole derivatives: Compounds like celecoxib and rimonabant, which have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11(8-13-9-12(2)18-19-13)17-16(23)15-10-22(21-20-15)14-6-4-3-5-7-14/h3-7,9-11H,8H2,1-2H3,(H,17,23)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFVFNJDZLATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5273328.png)
![1-[(2-methyltetrahydrofuran-2-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5273342.png)
![bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate](/img/structure/B5273345.png)

![N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide](/img/structure/B5273350.png)
![N,N-dimethyl-N'-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B5273354.png)
![1-[6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone](/img/structure/B5273362.png)

![N-cyclopentyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5273376.png)
![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5273383.png)
![(4aS*,8aR*)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5273384.png)
![N-(3-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5273390.png)
![methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5273397.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5273411.png)
